molecular formula C7H9ClF3N3 B3380690 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride CAS No. 2031269-41-5

2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

Cat. No.: B3380690
CAS No.: 2031269-41-5
M. Wt: 227.61
InChI Key: QWVDHDBCUIMDLI-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a chemical compound known for its unique structure and properties. It belongs to the class of pyrazine derivatives, which are six-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and chlorobenzene under reflux conditions. The final product is obtained by treating the intermediate with hydrogen chloride in ethanol .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent yields .

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to the activation of caspases and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is unique due to its specific trifluoromethyl substitution, which imparts enhanced chemical stability and biological activity compared to other pyrazine derivatives. This makes it particularly valuable in medicinal chemistry and material science .

Properties

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-3-5-4-11-1-2-13(5)12-6;/h3,11H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVDHDBCUIMDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(F)(F)F)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031269-41-5
Record name 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
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2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
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2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
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2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
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2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 6
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

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